molecular formula C8H11F3N4 B11783266 3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine

3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B11783266
M. Wt: 220.20 g/mol
InChI Key: QVNRNQDCWQTXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a piperidine ring.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these rings with the trifluoromethyl group enhances the compound’s stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C8H11F3N4

Molecular Weight

220.20 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)7-13-5-15(14-7)6-2-1-3-12-4-6/h5-6,12H,1-4H2

InChI Key

QVNRNQDCWQTXBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=NC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.